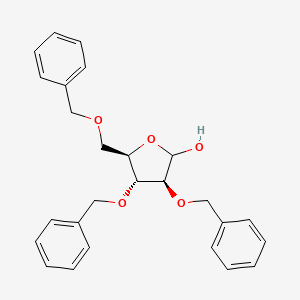

2,3,5-Tri-O-benzyl-D-arabinofuranose

Overview

Description

2,3,5-Tri-O-benzyl-D-arabinofuranose is a useful research compound. Its molecular formula is C26H28O5 and its molecular weight is 420.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Nucleosides and Antitumor Agents

The compound has been used in the diastereoselective arylation of arabinofuranose derivatives, leading to the synthesis of arabinofuranosyl phenols with high regio- and stereoselectivity. These derivatives have potential applications in the development of nucleoside analogs and antitumor agents (Cornia, Casiraghi, & Zetta, 1990). Additionally, 2,3,5-tri-O-benzyl-D-arabinofuranose has been utilized in the synthesis of 3-hydroxy-2- and -4-pyridone nucleosides, which showed in vitro activity against P-388 cells, indicating potential antitumor properties (Mao, Driscoll, & Marquez, 1984).

Carbohydrate Chemistry and Glycosylation Agents

This chemical is also pivotal in carbohydrate chemistry, serving as a key intermediate in the synthesis of various glycosylated compounds. For instance, it has been used in the synthesis of carba-D-fructofuranose via a novel metathesis reaction (Seepersaud & Al-Abed, 1999), and in the efficient synthesis of a dimer of the tetrasaccharide present in motif B of the Mycobacterium tuberculosis cell wall, demonstrating its utility in synthesizing complex carbohydrate structures (Mei & Ning, 2005).

Educational Applications

Moreover, its synthesis has been utilized as an educational experiment in organic chemistry laboratories, where students synthesize methyl 2,3,5-tri-O-benzoyl-α-D-arabinofuranoside from D-arabinose, providing hands-on experience with carbohydrate chemistry and reaction mechanisms (Callam & Lowary, 2001).

Safety and Hazards

Mechanism of Action

Target of Action

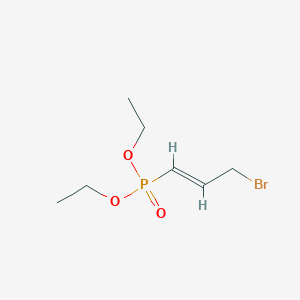

2,3,5-Tri-O-benzyl-D-arabinofuranose is an aldopentose sugar It’s known to function as an intermediate in the synthesis of phosphono analog of n-acetyl-α-d-mannosamine 1-phosphate from d-arabinose .

Mode of Action

It’s known to be involved in the synthesis of phosphono analog of n-acetyl-α-d-mannosamine 1-phosphate . This suggests that it may interact with its targets through biochemical reactions that facilitate this synthesis.

Biochemical Pathways

Given its role as an intermediate in the synthesis of phosphono analog of n-acetyl-α-d-mannosamine 1-phosphate , it can be inferred that it’s involved in the metabolic pathways related to the metabolism of D-arabinose and N-acetyl-α-D-mannosamine 1-phosphate.

Pharmacokinetics

It’s known to be slightly soluble in chloroform and ethyl acetate , which may influence its absorption and distribution in the body.

Result of Action

Given its role as an intermediate in the synthesis of phosphono analog of n-acetyl-α-d-mannosamine 1-phosphate , it can be inferred that its action results in the production of this compound.

Action Environment

It’s known to be stable under storage conditions of 2-8°c , suggesting that temperature could be a significant environmental factor influencing its stability.

Biochemical Analysis

Biochemical Properties

2,3,5-Tri-O-benzyl-D-arabinofuranose plays a significant role in biochemical reactions, particularly in the synthesis of complex carbohydrates and glycosides. It interacts with various enzymes, such as glycosyltransferases, which facilitate the transfer of sugar moieties to acceptor molecules. The benzyl groups on this compound provide steric hindrance, which can influence the enzyme’s activity and specificity. Additionally, this compound can interact with proteins and other biomolecules through hydrophobic interactions, further affecting its biochemical properties .

Cellular Effects

The effects of this compound on cells and cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the activity of glycosyltransferases, leading to alterations in glycosylation patterns on proteins and lipids. These changes can impact cell signaling and communication, ultimately affecting cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzymes and proteins, either inhibiting or activating their activity. The benzyl groups on the compound can interact with hydrophobic pockets on enzymes, influencing their conformation and function. Additionally, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, potentially leading to cell death or dysfunction .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to carbohydrate metabolism. It interacts with enzymes such as glycosyltransferases and glycosidases, which facilitate the synthesis and breakdown of complex carbohydrates. The compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The benzyl groups on the compound can influence its interaction with transporters and binding proteins, affecting its distribution and accumulation within cells .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the Golgi apparatus, where it can participate in glycosylation reactions. The subcellular localization of this compound is crucial for its role in biochemical processes and its overall effectiveness .

Properties

IUPAC Name |

(3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(31-26)19-28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25+,26?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQUAXSCBJPECG-DYXQDRAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H](C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453669 | |

| Record name | 2,3,5-Tri-O-benzyl-D-arabinofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37776-25-3 | |

| Record name | 2,3,5-Tri-O-benzyl-D-arabinofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

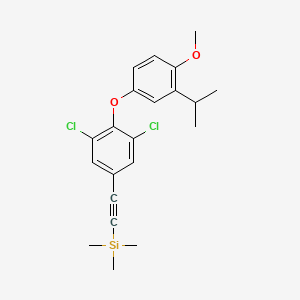

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B1353549.png)

![2-(4-chloro-2-methylphenoxy)-N-[(Z)-(2-methoxyphenyl)methylideneamino]acetamide](/img/structure/B1353550.png)

![[(2R)-2-Methoxy-3-octadecoxypropyl] [(1R,2R,3S,4R)-2,3,4-trihydroxycyclohexyl] hydrogen phosphate](/img/structure/B1353577.png)